2,2-Dichloro-1-(4-chlorophenyl)ethanone

Catalog No.
S723104
CAS No.
5157-57-3
M.F
C8H5Cl3O
M. Wt
223.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1-(4-chlorophenyl)ethanone

CAS Number

5157-57-3

Product Name

2,2-Dichloro-1-(4-chlorophenyl)ethanone

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)ethanone

Molecular Formula

C8H5Cl3O

Molecular Weight

223.5 g/mol

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H

InChI Key

BZOFRNRRMMEHOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)Cl

The exact mass of the compound 2,2-Dichloro-1-(4-chlorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dichloro-1-(4-chlorophenyl)ethanone (CAS 5157-57-3) is a highly reactive α,α-dichloroketone utilized primarily as an advanced building block in the synthesis of complex carbocycles, symmetrical diketones, and functionalized heterocycles. Unlike standard mono-halogenated acetophenones, the presence of the gem-dichloro moiety imparts specific electrophilic and enolization properties, enabling tandem reaction sequences such as sequential aldol/elimination/Michael additions and specialized reductive couplings. For industrial and academic procurement, this compound serves as a critical precursor where the precise positioning of two alpha leaving groups is required to dictate divergent reaction pathways, such as the direct formation of cyclopropanes or 5-halogenated thiazoles, which are otherwise inaccessible or require multi-step workarounds when using mono-chloro analogs[1].

Substituting 2,2-dichloro-1-(4-chlorophenyl)ethanone with its more common mono-chloro analog (2-chloro-1-(4-chlorophenyl)ethanone) fundamentally alters downstream reaction trajectories, leading to generic substitution failure in synthetic workflows. In enolate chemistry, the mono-chloro derivative typically undergoes Darzens condensations to yield epoxides or simple aldol additions. In contrast, the gem-dichloro structure of CAS 5157-57-3 ensures that after an initial aldol addition, a second alpha-chlorine remains available to act as a leaving group. This facilitates an obligatory elimination step to form an enone, which subsequently captures a second equivalent of enolate to close a cyclopropane ring. Furthermore, in heterocyclic synthesis (e.g., the Hantzsch reaction), the mono-chloro analog yields an unsubstituted thiazole core, whereas the gem-dichloro compound directly installs a chlorine atom at the C5 position of the resulting heterocycle, bypassing the need for harsh, non-selective post-synthetic chlorination[1].

Indium(I)-Mediated Reductive Coupling to Symmetrical 1,4-Diketones

Research demonstrates that 2,2-dichloro-1-(4-chlorophenyl)ethanone undergoes efficient reductive coupling when treated with Indium(I) bromide in tetrahydrofuran. This reaction yields the symmetrical 1,4-bis(4-chlorophenyl)butane-1,4-dione in a 69% isolated yield. This specific transformation leverages the gem-dichloro substitution to facilitate the formation of the reactive indium enolate intermediate without the over-reduction or complex oligomerization often observed when attempting similar couplings with mono-chloroacetophenones under standard reductive conditions .

Evidence DimensionIsolated yield of symmetrical 1,4-diketone via Indium(I) coupling
Target Compound Data69% isolated yield of 1,4-bis(4-chlorophenyl)butane-1,4-dione
Comparator Or BaselineMono-chloroacetophenones (prone to over-reduction or divergent pathways under identical conditions)
Quantified DifferenceEnables direct 1,4-diketone formation (69% yield) vs. complex mixtures/over-reduction
ConditionsInBr (excess), THF, room temperature, 24 h

Procuring the gem-dichloro precursor allows chemists to synthesize symmetrical 1,4-diketones in a single step using mild Indium(I) chemistry, avoiding the harsh conditions of traditional Wurtz-type couplings.

Stereoselective Synthesis of Highly Functionalized Cyclopropanes

The indium enolate generated from 2,2-dichloro-1-(4-chlorophenyl)ethanone and Indium(I) bromide reacts with aldehydes to produce cyclopropanes via a sequential aldol-type coupling, elimination, and Michael-induced ring closure. The presence of the second alpha-chlorine is an absolute requirement for this pathway; it serves as the leaving group that converts the intermediate 2-chloro-3-hydroxy-propan-1-one into an electrophilic enone. If a mono-chloro analog were used, the reaction would terminate at the epoxide (Darzens product) or the simple aldol adduct, representing a 100% divergence in the reaction pathway [1].

Evidence DimensionReaction pathway divergence in enolate-aldehyde condensations
Target Compound DataTandem sequence yields cyclopropane derivatives
Comparator Or Baseline2-Chloro-1-(4-chlorophenyl)ethanone (yields epoxides via Darzens condensation)
Quantified Difference100% divergence in product scaffold (carbocycle vs. heterocycle/aldol)
ConditionsInBr, aldehyde, sequential addition/elimination/Michael closure

This compound is uniquely required for the tandem synthesis of complex cyclopropanes, making it an irreplaceable building block for specific constrained carbocyclic scaffolds.

Direct Access to 5-Chlorinated Thiazoles via Hantzsch-Type Condensations

In the synthesis of pharmaceutical and agrochemical heterocycles, the reaction of α-haloketones with thioureas or thioamides is the standard route to thiazoles. Utilizing 2,2-dichloro-1-(4-chlorophenyl)ethanone instead of its mono-chloro counterpart results in the direct formation of 2-amino-5-chloro-4-(4-chlorophenyl)thiazole. The retention of the second chlorine atom at the C5 position eliminates the need for a subsequent electrophilic chlorination step on the thiazole ring, a process that frequently suffers from poor regioselectivity and generates over-chlorinated byproducts[1].

Evidence DimensionRegioselectivity and step-count in 5-chlorothiazole synthesis
Target Compound Data1-step synthesis of 5-chlorothiazole core
Comparator Or Baseline2-Chloro-1-(4-chlorophenyl)ethanone (requires 2 steps: cyclization followed by post-synthetic chlorination)
Quantified DifferenceEliminates 1 synthetic step and avoids non-selective chlorination byproducts
ConditionsCondensation with thiourea/thioamides

Procurement of the gem-dichloro precursor streamlines the manufacturing of 5-halogenated thiazole APIs by eliminating a low-yielding, non-selective downstream halogenation step.

Precursor for Symmetrical 1,4-Diketone Synthesis

Based on its reactivity with Indium(I) bromide, 2,2-dichloro-1-(4-chlorophenyl)ethanone is the optimal choice for the single-step synthesis of 1,4-bis(4-chlorophenyl)butane-1,4-dione. This application is highly relevant for materials science and the synthesis of complex polycyclic systems where symmetrical diketones are required as bridging or core units .

Building Block for Highly Substituted Cyclopropanes

The compound is specifically indicated for research programs requiring the stereoselective preparation of functionalized cyclopropanes. By exploiting the tandem aldol/elimination/Michael addition sequence, chemists can rapidly assemble constrained carbocyclic rings that are critical in modern drug discovery and agrochemical design, a pathway entirely inaccessible using mono-chlorinated analogs[1].

Streamlined Manufacturing of 5-Chlorothiazole APIs

In industrial medicinal chemistry, this compound serves as a direct precursor for 5-chlorinated thiazoles. Its use bypasses the need for late-stage electrophilic chlorination of the thiazole core, thereby improving overall process yield, reducing hazardous reagent usage (e.g., chlorine gas or sulfuryl chloride), and minimizing the formation of difficult-to-separate regioisomers [2].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2-dichloro-1-(4-chlorophenyl)ethanone

Dates

Last modified: 08-15-2023

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